2-fluoro-N-[3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl]benzamide
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Overview
Description
2-fluoro-N-[3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl]benzamide typically involves multiple steps:
Starting Material: The synthesis begins with 2-fluoro-4-nitrotoluene.
Oxidation: The nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the acyl chloride.
Amination: The acyl chloride undergoes amination with methylamine to form the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the benzamide and indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents like thionyl chloride, electrophiles for aromatic substitution.
Major Products
The major products formed from these reactions include various substituted benzamides and indazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-N-[3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel androgen receptor antagonists and c-Met kinase inhibitors.
Biological Studies: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: A key intermediate in the synthesis of the target compound.
Indole Derivatives: Compounds with similar indole moieties that exhibit a range of biological activities.
Uniqueness
2-fluoro-N-[3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-fluoro-N-[3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-24(12-17-14-7-3-5-9-16(14)22-23-17)18(25)10-11-21-19(26)13-6-2-4-8-15(13)20/h2,4,6,8H,3,5,7,9-12H2,1H3,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIMZPRURDTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCC2)C(=O)CCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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